N-(1-Nitroacridin-9-yl)glycyl-L-leucine
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Overview
Description
(S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid is a complex organic compound that features an acridine moiety. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of diphenylamine with appropriate reagents.
Nitration: The acridine core is then nitrated to introduce the nitro group at the 9-position.
Amidation: The nitroacridine is reacted with an amino acid derivative to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
(S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Amidation: The compound can form amide bonds with other molecules, which is crucial for its biological activity.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and catalysts such as palladium on carbon.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its ability to intercalate with DNA makes it useful in studying DNA-protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription. This can lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as amsacrine and nitracrine. These compounds also intercalate with DNA and have been studied for their anticancer properties. (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid is unique due to its specific substituents, which may confer different biological activities and selectivity .
Properties
CAS No. |
90057-96-8 |
---|---|
Molecular Formula |
C21H22N4O5 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[(1-nitroacridin-9-yl)amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H22N4O5/c1-12(2)10-16(21(27)28)24-18(26)11-22-20-13-6-3-4-7-14(13)23-15-8-5-9-17(19(15)20)25(29)30/h3-9,12,16H,10-11H2,1-2H3,(H,22,23)(H,24,26)(H,27,28)/t16-/m0/s1 |
InChI Key |
SQJGBNCHYSTCJK-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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